molecular formula C11H6F6O B1301084 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol CAS No. 81613-61-8

3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol

Cat. No.: B1301084
CAS No.: 81613-61-8
M. Wt: 268.15 g/mol
InChI Key: UWJBHKXJMSHKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol is an organic compound with the molecular formula C11H6F6O and a molecular weight of 268.16 g/mol It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a propyn-1-ol moiety

Scientific Research Applications

3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Used in the development of advanced materials and specialty chemicals.

Safety and Hazards

“3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol” may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection . In case of contact with eyes or skin, rinse cautiously with water for several minutes . If irritation persists, seek medical advice/attention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-bis(trifluoromethyl)benzaldehyde and propargyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.

    Procedure: The 3,5-bis(trifluoromethyl)benzaldehyde is reacted with propargyl alcohol in the presence of the base to form the desired product. The reaction mixture is typically heated to facilitate the reaction and then cooled to room temperature.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Mechanism of Action

The mechanism of action of 3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. The alkyne moiety can participate in click chemistry reactions, facilitating the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3,5-Bis(trifluoromethyl)phenyl]prop-2-yn-1-ol is unique due to the presence of both trifluoromethyl groups and an alkyne moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to participate in click chemistry reactions. These features make it a valuable compound in various fields of research and development .

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F6O/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h4-6,18H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJBHKXJMSHKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371184
Record name 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81613-61-8
Record name 3-[3,5-bis(trifluoromethyl)phenyl]prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81613-61-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3,5-bistrifluoromethyliodobenzene (which may be prepared as described by S. D. Ross et al, J. Amer. Chem. Soc. (1953), 75, 4967-4969; 340.1 g) in anhydrous diethylamine (665 ml), cooled to 10° C. and under an inert atmosphere, there were added successively copper (I) iodide (1.81 g) and dichlorobis(triphenylphosphine)palladium (3.51 g). 2-Propyn-1-ol (57.8 g) was then added dropwise over 20 minutes and the reaction mixture was then maintained, with stirring, at 25° to 30° C. for 4 hours. The reaction mixture was then maintained overnight, with stirring, at ambient temperature. The solvent was removed by evaporation under reduced pressure (water-pump) and the crystalline residue was partitioned between diethyl ether (670 ml) and water (200 ml). The ether layer was separated, washed with water (2×200 ml), dried over anhydrous sodium sulphate and evaporated under reduced pressure (water-pump). The solid residue thus obtained was distilled to give 1-(3,5-bistrifluoromethylphenyl)-prop-1-yn-3-ol, in the form of a white crystalline solid (231.7 g), m.p. 58°-60° C., b.p. 87°-91° C./1 mm Hg.
Quantity
340.1 g
Type
reactant
Reaction Step One
Quantity
665 mL
Type
solvent
Reaction Step One
Quantity
57.8 g
Type
reactant
Reaction Step Two
Name
copper (I) iodide
Quantity
1.81 g
Type
catalyst
Reaction Step Three
Quantity
3.51 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1-iodo-3,5-bis(trifluoromethyl)benzene (5.00 g), copper(I) iodide (56.0 mg), triphenylphosphine (193 mg), tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (304 mg), propargyl alcohol (0.954 ml), diisopropylethylamine (10.2 ml) and tetrahydrofuran (100 ml) was stirred at room temperature for 6 hr. The reaction mixture was added to brine, and the mixture was extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=99:1-80:20) to give the object product (3.81 g) as a brown oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
193 mg
Type
reactant
Reaction Step One
Quantity
0.954 mL
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
56 mg
Type
catalyst
Reaction Step One
Quantity
304 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.